Methylsulfonyldiphenylmethane
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Overview
Description
Methylsulfonyldiphenylmethane is an organosulfur compound characterized by the presence of a sulfonyl group attached to a diphenylmethane structure. This compound is known for its stability and resistance to decomposition at elevated temperatures. It is used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylsulfonyldiphenylmethane can be synthesized through several methods, including:
Oxidation of Sulfides: This method involves the oxidation of diphenylmethane sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate.
Aromatic Sulfonylation: This method involves the sulfonylation of diphenylmethane using sulfonyl chlorides in the presence of a base.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted diphenylmethane derivatives.
Scientific Research Applications
Methylsulfonyldiphenylmethane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methylsulfonyldiphenylmethane involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
- Sulfonimidates
- Sulfonamides
- Sulfones
Methylsulfonyldiphenylmethane stands out due to its unique combination of stability, reactivity, and potential biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[methylsulfonyl(phenyl)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-17(15,16)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZJLQFATOGURI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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